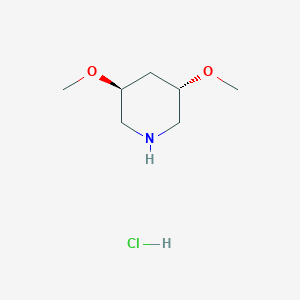
3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of amides and is commonly referred to as DTFP. DTFP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of DTFP involves the modulation of GABAergic neurotransmission. It has been found to act as a positive allosteric modulator of GABA-A receptors, which are responsible for the inhibitory effects of GABA on neuronal activity. DTFP enhances the binding of GABA to its receptor, thereby increasing the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
DTFP has been shown to have several biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent. DTFP has also been shown to have sedative effects, which may be useful in the treatment of insomnia. Additionally, DTFP has been found to exhibit anticonvulsant effects, indicating its potential as an antiepileptic agent.
实验室实验的优点和局限性
DTFP has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for GABA-A receptors, which makes it a useful tool for studying the effects of GABAergic neurotransmission on neuronal activity. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, DTFP has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for DTFP research. One potential direction is the development of DTFP derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of DTFP's effects on other neurotransmitter systems, such as glutamatergic and dopaminergic systems. Additionally, the potential use of DTFP as a therapeutic agent for anxiety, depression, and epilepsy warrants further investigation.
合成方法
DTFP can be synthesized using a multistep process that involves the reaction of 2-fluoro-5-nitrophenylamine with 1,2,5-dithiazepane-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure DTFP.
科学研究应用
DTFP has been used in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. DTFP has also been used to study the effects of GABAergic neurotransmission on neuronal activity, particularly in the context of anxiety and depression.
属性
IUPAC Name |
3-(1,2,5-dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O3S2/c14-11-2-1-10(17(19)20)9-12(11)15-13(18)3-4-16-5-7-21-22-8-6-16/h1-2,9H,3-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLCUWZZMHSSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSCCN1CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,5-Dithiazepan-5-yl)-N-(2-fluoro-5-nitrophenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2993355.png)

![(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2993363.png)
![5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2993364.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2993365.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2993366.png)


![N-(2-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993369.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2993371.png)

![ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2993375.png)
